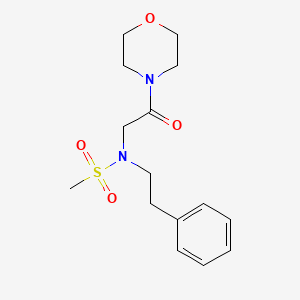
3-(2-phenylethyl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-phenylethyl)pentanedioic acid, also known as phenylpiracetam, is a nootropic drug that is widely used for cognitive enhancement and memory improvement. It was first synthesized in 1983 by a team of Russian scientists led by Valentina Ivanovna Akhapkina. Phenylpiracetam is a derivative of piracetam, a well-known nootropic drug that was discovered in the 1960s.
作用机制
The exact mechanism of action of 3-(2-phenylethyl)pentanedioic acidtam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. This leads to improved communication between neurons and enhanced cognitive function.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It increases the production of ATP, a molecule that provides energy to cells. It also increases the levels of certain enzymes in the brain, such as choline acetyltransferase and tyrosine hydroxylase. These enzymes are involved in the synthesis of neurotransmitters.
实验室实验的优点和局限性
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that its effects may not last very long.
未来方向
There are several potential future directions for research on 3-(2-phenylethyl)pentanedioic acidtam. One area of interest is its potential use in treating cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential uses of 3-(2-phenylethyl)pentanedioic acidtam.
合成方法
Phenylpiracetam can be synthesized by reacting piracetam with phenylacetic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
Phenylpiracetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. In one study, rats that were given 3-(2-phenylethyl)pentanedioic acidtam showed improved performance in a maze test compared to control rats. In another study, healthy human volunteers who took 3-(2-phenylethyl)pentanedioic acidtam showed improved cognitive performance in a battery of tests.
属性
IUPAC Name |
3-(2-phenylethyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-11(9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNNFUGBYCTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)




![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)


